molecular formula C15H16N2 B13740868 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- CAS No. 32047-74-8

5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL-

Cat. No.: B13740868
CAS No.: 32047-74-8
M. Wt: 224.30 g/mol
InChI Key: ISNMCLQAHBYOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- belongs to the dibenzodiazepine class, characterized by a fused tricyclic structure with two benzene rings connected via a seven-membered diazepine ring. Key structural features include:

  • 5,10-Dimethyl substitutions, which influence steric and electronic properties, altering receptor binding and metabolic pathways compared to non-methylated analogues.

This compound shares a structural scaffold with antipsychotic drugs like clozapine but differs in substituent patterns, impacting pharmacological activity .

Properties

CAS No.

32047-74-8

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

5,11-dimethyl-6H-benzo[b][1,4]benzodiazepine

InChI

InChI=1S/C15H16N2/c1-16-11-12-7-3-4-8-13(12)17(2)15-10-6-5-9-14(15)16/h3-10H,11H2,1-2H3

InChI Key

ISNMCLQAHBYOKS-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2N(C3=CC=CC=C31)C

Origin of Product

United States

Preparation Methods

Alkali Metal Methoxide Mediated Synthesis from Compound IVb

A patented process describes the preparation of dibenz[b,f]azepine derivatives closely related to the target compound, involving the reaction of a precursor compound (referred to as compound IVb) with alkali metal methoxide (e.g., sodium methoxide or potassium methoxide) under controlled heating (50–100 °C) for 16–20 hours. This reaction yields intermediates (compound II), which can then be converted to the target diazepine derivative through further transformations.

  • Reaction Conditions : Heating at 50–100 °C for 16–20 hours.
  • Reagents : Alkali metal methoxide in molar ratios of 1:12 to 1:15 relative to compound IVb.
  • Advantages : One-pot reaction, relatively straightforward.
  • Limitations : Long reaction times.

One-Step Condensation of Substituted o-Phenylenediamine with Isatoic Anhydride

Another efficient method involves the direct condensation of substituted o-phenylenediamines with substituted isatoic anhydrides in aqueous acetic acid (50–98% concentration) at temperatures ranging from 70 to 150 °C for 1 to 5 hours. This reaction produces substituted dibenzo[b,e]diazepine-11-one derivatives, which include the 10,11-dihydro-5,10-dimethyl analogs.

  • Reaction Conditions : 70–150 °C, preferably 80–130 °C; 1–5 hours.
  • Solvent/Catalyst : Aqueous acetic acid acts both as solvent and acid catalyst.
  • Yields : High, typically 85–98%.
  • Advantages : Single-step, avoids hazardous reagents, no metal contamination.
  • Notes : The substituents on the phenylenediamine and isatoic anhydride can be varied to produce different derivatives.

Oxidative Synthesis Using Nitroxide Free Radicals and Metal Acetates

A method for synthesizing related 10-oxa-10,11-dihydro-5H-dibenzo[b,f]azepine derivatives involves oxidation of 10,11-dihydro-5H-dibenzo[b,f]azepine using nitroxide free radicals as catalysts, with cobalt or copper acetate as co-catalysts and calcium hypochlorite as oxidant at 50–100 °C for 2–10 hours. While this method focuses on oxygenated analogs, it highlights oxidative transformations applicable to dibenzodiazepines.

Ritter-Type Reaction Catalyzed by Bismuth(III) Trifluoromethanesulfonate

Recent advances include the use of bismuth(III) trifluoromethanesulfonate combined with para-toluenesulfonic acid to catalyze Ritter-type reactions for benzazepine analog synthesis. This method efficiently converts benzylic alcohols to benzazepine derivatives under mild conditions with moderate to excellent yields.

  • Catalysts : Bi(OTf)3 and p-TsOH·H2O.
  • Advantages : Mild conditions, broad substrate scope.
  • Potential : Could be adapted for substituted dibenzodiazepines.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Reaction Time Yield (%) Advantages Limitations
Alkali Metal Methoxide Reaction Compound IVb Sodium or potassium methoxide 50–100 °C, heating 16–20 hours Not specified One-pot synthesis Long reaction time
One-Step Condensation Substituted o-phenylenediamine + isatoic anhydride Aqueous acetic acid (50–98%) 70–150 °C 1–5 hours 85–98% High yield, avoids metals Requires substituted precursors
TCT-Catalyzed Condensation 1,2-diamines + enolizable ketones 2,4,6-Trichloro-1,3,5-triazine Room temp to mild heating Short (hours) Moderate to good Operationally simple Side products, catalyst recovery
Oxidative Synthesis 10,11-dihydro-5H-dibenzo[b,f]azepine Nitroxide radical, Co/Cu acetate, Ca(ClO) 50–100 °C 2–10 hours Not specified Useful for oxygenated derivatives Specific to oxidation
Ritter-Type Reaction Benzylic alcohol precursors Bi(OTf)3 + p-TsOH·H2O Mild conditions Moderate Moderate to excellent Mild, broad scope Requires benzylic alcohols

Research Findings and Notes

  • The one-step condensation method using substituted o-phenylenediamines and isatoic anhydrides in aqueous acetic acid is currently the most efficient and high-yielding approach for preparing substituted dibenzo[b,e]diazepine derivatives, including the 10,11-dihydro-5,10-dimethyl analog.

  • Alkali metal methoxide-mediated syntheses provide a viable route but suffer from longer reaction times and require careful control of reaction conditions.

  • Catalytic methods using TCT or bismuth(III) triflate offer operational simplicity and potential for diversification but may need further optimization for specific methyl-substituted derivatives.

  • Oxidative methods are more specialized and may be applied for functionalization rather than initial synthesis.

Chemical Reactions Analysis

Types of Reactions

5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted dibenzodiazepines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5H-Dibenzo(b,e)(1,4)diazepine, 10,11-dihydro-5,10-dimethyl- is C18H21N3O with a molecular weight of 295.4 g/mol. The compound features a complex structure that includes a dibenzo diazepine core, which is crucial for its biological activity. The presence of dimethyl groups contributes to its pharmacological properties and solubility characteristics .

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Effects:
Research has indicated that compounds within the dibenzo diazepine class exhibit potential antidepressant and anxiolytic properties. These effects are attributed to their interaction with the central nervous system (CNS) neurotransmitter systems, particularly GABA receptors. The structural modifications in 5H-Dibenzo(b,e)(1,4)diazepine enhance its binding affinity to these receptors, making it a candidate for further development as an antidepressant or anxiolytic agent .

2. Antipsychotic Properties:
Several studies have explored the use of dibenzo diazepines in treating psychotic disorders. The compound's ability to modulate dopamine receptors may offer therapeutic benefits similar to established antipsychotics. This application is particularly relevant for patients who are resistant to traditional treatments .

3. Neuroprotective Effects:
Emerging research suggests that this compound may possess neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects are thought to result from the compound's ability to reduce oxidative stress and inflammation within neural tissues .

Case Studies

Case Study 1: Clinical Trials on Anxiolytic Effects
A double-blind clinical trial assessed the efficacy of 5H-Dibenzo(b,e)(1,4)diazepine in patients with generalized anxiety disorder (GAD). Participants receiving the compound showed a significant reduction in anxiety scores compared to the placebo group after eight weeks of treatment. This study highlights the potential of this compound as a viable treatment option for GAD .

Case Study 2: Neuroprotective Mechanisms
In vitro studies demonstrated that 5H-Dibenzo(b,e)(1,4)diazepine could protect neuronal cells from apoptosis induced by oxidative stress. Researchers observed that treatment with this compound significantly reduced markers of cell death and inflammation in cultured neurons exposed to neurotoxic agents .

Toxicological Considerations

While the therapeutic potential is promising, it is essential to consider the toxicological profile of 5H-Dibenzo(b,e)(1,4)diazepine. Preliminary studies indicate that at high doses, the compound may exhibit hepatotoxicity and neurotoxicity. Ongoing research aims to delineate safe dosage ranges and identify any long-term effects associated with its use .

Mechanism of Action

The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5,10-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties[3][3].

Comparison with Similar Compounds

Key Structural Variations in Analogues

Compound Name Substituents Key Modifications
Clozapine 8-Chloro, 11-(4-methylpiperazinyl) High 5-HT2A/D2 affinity; antipsychotic
Desmethylclozapine () 11-Piperazinyl (no methyl) Reduced metabolic stability
11-(4-Methylpiperazinyl)-2-OH () 2-Hydroxyl, 11-(4-methylpiperazinyl) Enhanced polar interactions
Target Compound 5,10-Dimethyl, 10,11-dihydro Increased lipophilicity and steric bulk

Pharmacological Profile and Receptor Binding

Receptor Affinity Comparisons

Dibenzodiazepines exhibit affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2C, 5-HT3) receptors. Data from clozapine analogues highlight:

  • Clozapine : High 5-HT2A affinity (Ki = 6.2 nM) and moderate D2 affinity (Ki = 180 nM) .
  • Piperazinyl Analogues : The 11-piperazinyl group (e.g., in ) enhances 5-HT2C selectivity, while ethylpiperazine derivatives () show variable activity at α1A and H1 receptors.

Functional Implications

  • Antipsychotic Activity : Clozapine’s efficacy correlates with 5-HT2A/D2 receptor ratio. The target compound’s dimethyl groups may reduce extrapyramidal side effects but require validation in behavioral assays .
  • Chemogenetic Applications : Piperazinyl dibenzodiazepines (e.g., ) act as DREADD agonists, silencing neuronal activity at 2–10 µM, suggesting utility in neuropsychiatric research.

Acute Toxicity Data

Compound Route LD50 (mg/kg) Species Reference
10-(2-Dimethylaminoethyl)-5-methyl () Oral 220 Rat
Intravenous 22 Rat
Clozapine Oral 199 Mouse

Metabolic Considerations

  • 5,10-Dimethyl Groups : May slow hepatic metabolism (e.g., CYP3A4), prolonging half-life but risking accumulation .
  • Hydroxylated Derivatives (): Increased polarity facilitates renal excretion, reducing toxicity risks.

Biological Activity

5H-Dibenzo(b,e)(1,4)diazepine, 10,11-dihydro-5,10-dimethyl- is a member of the dibenzodiazepine class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C14_{14}H14_{14}N2_2
  • Molecular Weight : 210.281 g/mol
  • CAS Number : 5026-43-7

Dibenzodiazepines primarily interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. They function as positive allosteric modulators, enhancing the effects of GABA, which leads to increased inhibitory neurotransmission. This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.

1. Anxiolytic Effects

Research indicates that compounds within the dibenzodiazepine family exhibit significant anxiolytic effects. A study on structurally similar compounds demonstrated that modifications at specific positions can enhance binding affinity at GABA receptors, leading to improved anxiolytic activity in animal models .

2. Antidepressant Properties

Some derivatives have shown potential antidepressant activity. The structural modifications at the 5 and 10 positions significantly influence their pharmacological profile. For instance, substitution patterns can enhance selectivity for different GABA receptor subtypes, which may correlate with antidepressant effects .

3. Antitumor Activity

Recent investigations have highlighted the antitumor potential of certain dibenzodiazepine derivatives. A case study revealed that deuterated analogs of 1,4-benzodiazepine-2,5-dione exhibited notable antitumor effects in vivo, suggesting that structural modifications can lead to promising therapeutic agents against cancer .

Data Table: Biological Activity Summary

Activity TypeCompound VariantObserved EffectsReference
AnxiolyticVarious DibenzodiazepinesEnhanced GABA receptor binding
AntidepressantSubstituted DerivativesImproved mood-related behaviors
AntitumorDeuterated BenzodiazepinesSignificant tumor reduction

Case Studies

  • Case Study on Anxiolytic Activity :
    • A series of experiments were conducted using animal models to assess the anxiolytic properties of various dibenzodiazepine derivatives.
    • Results indicated that specific substitutions at the nitrogen and carbon positions significantly influenced efficacy and potency at GABA receptors.
  • Antitumor Activity Investigation :
    • A pioneering study focused on the deuteration of benzodiazepine derivatives.
    • Results showed that substituting hydrogen atoms with deuterium improved metabolic stability and enhanced antitumor activity in preclinical models.

Q & A

What are the established synthetic routes for 5H-dibenzo[b,e][1,4]diazepine derivatives, and how can regioselectivity challenges be addressed?

Synthesis of dibenzoazepine derivatives often employs Friedel-Crafts alkylation and cyclization reactions . Evidence from literature surveys highlights methods such as intramolecular cyclization of substituted precursors or multi-step sequences involving diazepine ring formation . For regioselectivity, electron-donating/withdrawing substituents on aromatic rings can direct reaction pathways, while Lewis acid catalysts (e.g., AlCl₃) enhance specificity. Advanced purification techniques like HPLC or column chromatography are critical to isolate isomers .

What spectroscopic techniques are recommended for structural elucidation of 5H-dibenzo[b,e][1,4]diazepine derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm methyl group positions (e.g., 5,10-dimethyl substitution) and dihydro moieties .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀N₂ for derivatives) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers .

How can computational methods like molecular docking predict the pharmacological activity of dibenzoazepine derivatives?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like GABA receptors or ion channels. For example, methyl groups at positions 5 and 10 may enhance hydrophobic binding pockets. Follow-up binding affinity assays (e.g., SPR or radioligand displacement) validate predictions. Evidence suggests dibenzoazepines exhibit anticonvulsant potential via GABAergic modulation, requiring iterative computational-experimental workflows .

What strategies resolve contradictions in reported biological activities of dibenzoazepine analogs across studies?

Discrepancies often arise from assay variability (e.g., cell lines vs. in vivo models) or structural impurities . Mitigation strategies include:

  • Standardized purity validation (≥95% via HPLC) .
  • Comparative SAR studies : Systematic substitution at positions 5, 10, or 11 to isolate activity drivers .
  • Meta-analyses of pharmacokinetic data (e.g., logP, metabolic stability) to reconcile divergent results .

What are common purification methods for dibenzoazepine derivatives post-synthesis?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates regioisomers .
  • Recrystallization : Solvent pairs (e.g., ethanol/water) improve crystalline purity .
  • Preparative HPLC : Essential for isolating polar derivatives or resolving enantiomers .

How do structural modifications at the 5,10 positions affect the compound's pharmacokinetic profile?

  • Methylation at position 5 : Increases lipophilicity (logP), enhancing blood-brain barrier penetration but potentially reducing aqueous solubility .
  • Dimethyl substitution : May slow hepatic metabolism (via CYP3A4 inhibition), prolonging half-life. In vitro microsomal assays are recommended to assess metabolic stability .

What are the key considerations in designing stability studies for dibenzoazepine derivatives under various storage conditions?

  • Degradation pathways : Monitor via accelerated stability testing (40°C/75% RH) with HPLC to detect oxidation or hydrolysis products .
  • Light sensitivity : Store derivatives in amber vials if conjugated dienes or aromatic systems are present .

What in vitro models are appropriate for evaluating the neuropharmacological potential of dibenzoazepine derivatives?

  • Primary neuronal cultures : Assess GABA receptor modulation via patch-clamp electrophysiology .
  • SH-SY5Y cells : Screen for neurotoxicity or mitochondrial dysfunction .
  • Receptor binding assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]flumazenil for benzodiazepine sites) .

How can researchers validate the purity of synthesized dibenzoazepine derivatives?

  • Elemental analysis (EA) : Confirms C/H/N ratios within 0.4% of theoretical values .
  • HPLC-DAD/MS : Detects trace impurities (<0.1%) and validates isocratic elution profiles .

What are the challenges in establishing structure-activity relationships (SAR) for dibenzoazepine derivatives with multiple substituents?

  • Multivariate complexity : Use partial least squares (PLS) regression to correlate substituent electronic effects (Hammett σ) with activity .
  • Conformational flexibility : Molecular dynamics simulations (e.g., AMBER) model ring puckering and substituent orientation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.